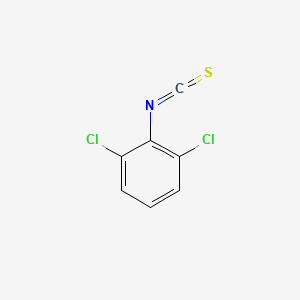
Isotiocianato de 2,6-diclorofenilo
Descripción general
Descripción
2,6-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3Cl2NS. It is an isothiocyanate derivative, characterized by the presence of two chlorine atoms attached to a phenyl ring and an isothiocyanate functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenyl isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichlorophenyl isothiocyanate can be synthesized using 2,6-dichlorobenzaldehyde oxime as a starting reagent . The synthesis involves the conversion of the oxime to the corresponding isothiocyanate through a series of chemical reactions. One common method involves the reaction of 2,6-dichlorobenzaldehyde oxime with thiophosgene (CSCl2) under controlled conditions to yield 2,6-dichlorophenyl isothiocyanate.
Industrial Production Methods
In industrial settings, the production of 2,6-dichlorophenyl isothiocyanate typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichlorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: The compound is susceptible to hydrolysis, resulting in the formation of corresponding amines and carbon dioxide.
Electrochemical Reduction: Reduction of the isothiocyanate group can yield thioformamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water as the solvent.
Electrochemical Reduction: This process involves the use of an electrochemical cell with appropriate electrodes and electrolytes.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines and Carbon Dioxide: Products of hydrolysis reactions.
Thioformamides: Resulting from electrochemical reduction.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorophenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Lacks the chlorine substituents present in 2,6-dichlorophenyl isothiocyanate.
4-Chlorophenyl isothiocyanate: Contains only one chlorine atom on the phenyl ring.
2,6-Difluorophenyl isothiocyanate: Contains fluorine atoms instead of chlorine atoms.
Uniqueness
2,6-Dichlorophenyl isothiocyanate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and properties. The chlorine substituents can affect the compound’s electronic distribution, making it more reactive towards nucleophiles compared to its unsubstituted or monosubstituted counterparts .
Propiedades
IUPAC Name |
1,3-dichloro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCGVQHNGIQXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216116 | |
| Record name | Benzene, 1,3-dichloro-2-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-95-0 | |
| Record name | 2,6-Dichlorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,6-Dichlorophenyl isothiocyanate be used to synthesize compounds with potential anti-tuberculosis activity?
A: Yes, research suggests that 2,6-Dichlorophenyl isothiocyanate can be used as a building block to create compounds with potential anti-tuberculosis activity. Specifically, it can react with alkoxyaminopyrazines to produce N-pyrazinyl-N'-(2,6-dichlorophenyl)thioureas. Some of these synthesized compounds showed in vitro tuberculostatic activity against Mycobacterium tuberculosis. []
Q2: How does the reactivity of 2,6-Dichlorophenyl isothiocyanate compare to other isothiocyanates, like benzoyl isothiocyanate and p-chlorophenyl isothiocyanate, in terms of reacting with alkoxyaminopyrazines?
A: The provided research [] demonstrates that 2,6-Dichlorophenyl isothiocyanate, similar to benzoyl isothiocyanate and p-chlorophenyl isothiocyanate, can successfully react with alkoxyaminopyrazines. This suggests comparable reactivity levels in this specific reaction context. Further investigation into reaction kinetics and yields would be needed for a more detailed comparison.
Q3: Can modifying a molecule by replacing a thiourea group with a guanidine group influence its antihypertensive activity?
A: Yes, research indicates that such modifications can significantly impact a compound's antihypertensive activity. A study [] observed that replacing the thiourea group in 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea with a guanidine group, resulting in 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, led to a significant reduction in antihypertensive activity. This highlights the importance of the thiourea moiety for the desired pharmacological effect in this specific case.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

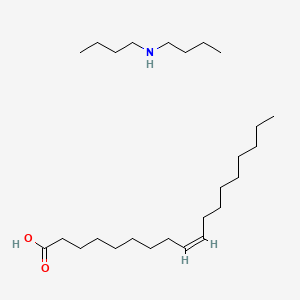
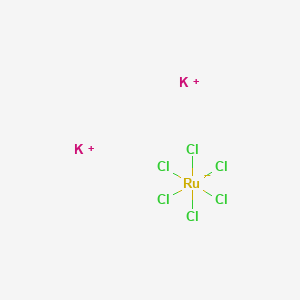
![4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B1584008.png)

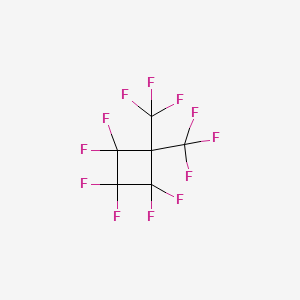
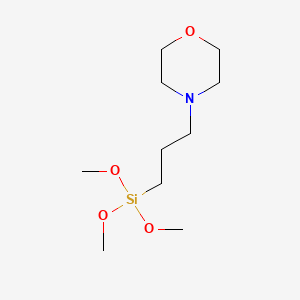
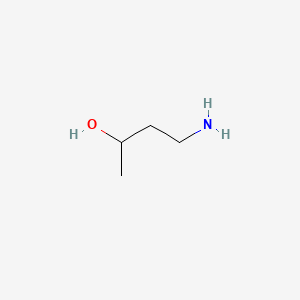
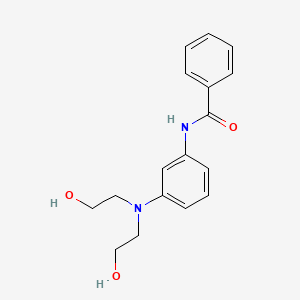
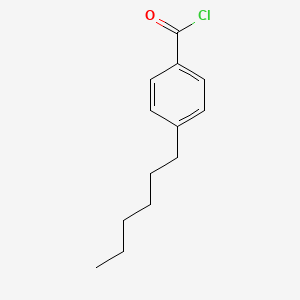
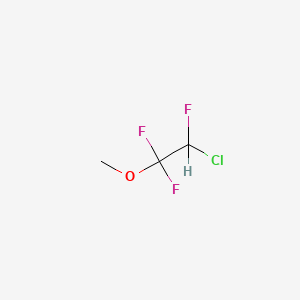
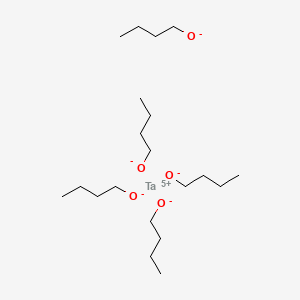
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
